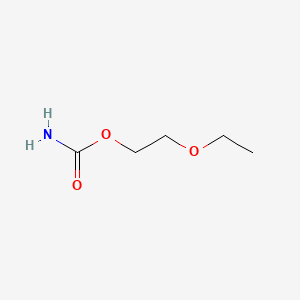

2-Ethoxyethanol carbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

628-65-9 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2-ethoxyethyl carbamate |

InChI |

InChI=1S/C5H11NO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3,(H2,6,7) |

InChI Key |

SUTGPOOOBVWLON-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxyethanol Carbamate and Its Structural Analogues

Direct Synthesis of Carbamic Acid 2-Ethoxyethyl Ester

The direct synthesis of Carbamic acid 2-ethoxyethyl ester involves the formation of the carbamate (B1207046) functional group from 2-ethoxyethanol (B86334). This can be achieved through several primary pathways.

Carbamoylation Approaches Utilizing Isocyanates

A common method for synthesizing carbamates is through the reaction of an alcohol with an isocyanate. In the case of 2-Ethoxyethanol carbamate, this would involve the reaction of 2-ethoxyethanol with an isocyanate. Isocyanates, characterized by their highly reactive -N=C=O functional group, readily react with the hydroxyl group of 2-ethoxyethanol. nih.gov This reaction is typically a nucleophilic addition of the alcohol to the electrophilic carbon of the isocyanate.

The general mechanism involves the attack of the oxygen atom from the hydroxyl group of 2-ethoxyethanol on the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the carbamate linkage. The reaction is often carried out in an inert solvent.

Theoretical studies on the carbamoylation of nucleobases by aryl isocyanates suggest a stepwise pathway. nih.gov This begins with the formation of a complex, followed by the rate-determining C-N covalent bond formation. nih.gov While this specific study focuses on nucleobases, the underlying principles of isocyanate reactivity are relevant. The reactivity of the isocyanate group is a key factor, and structural alterations to adjacent groups may have minimal effect on this reactivity. nih.gov

Esterification Pathways Involving Carbamic Acid Precursors

Esterification pathways provide an alternative to the use of highly reactive isocyanates. These methods often involve the reaction of an alcohol with a carbamic acid precursor. One such approach is the direct esterification of alkylcarbamic acids with alcohols. Recent research has demonstrated the feasibility of this reaction over a heterogeneous catalyst like cerium oxide (CeO2). researchgate.net In this process, an alkylcarbamic acid, which can be generated from the reaction of an amine and carbon dioxide (CO2), is reacted with an alcohol to form the corresponding N-alkylcarbamate. researchgate.net This method is advantageous as it utilizes CO2 as a renewable C1 source. nih.govnih.gov

Another pathway involves a three-component reaction of an amine, CO2, and an alkyl halide in the presence of a base. tandfonline.comepa.gov This method circumvents the need for toxic reagents like phosgene (B1210022). nih.gov The reaction of CO2 with an amine forms an ammonium (B1175870) carbamate salt, which can then react with an alkylating agent to yield the carbamate ester. tandfonline.com The use of polyethylene (B3416737) glycol (PEG) has been shown to enhance the chemoselectivity of this reaction, acting as both a solvent and a phase-transfer catalyst. tandfonline.comepa.govtandfonline.com

Furthermore, carbamic esters can be synthesized from the reaction of carbon dioxide, epoxides, and amines. rsc.org The proposed mechanism involves the formation of a carbamic acid or its ammonium salt from CO2 and the amine, which then reacts with the epoxide to form the carbamic ester. rsc.org

The table below summarizes various catalytic systems and reagents used in esterification pathways for carbamate synthesis.

| Catalyst/Reagent | Reactants | Product | Key Findings |

| Cerium Oxide (CeO2) | Alkylcarbamic acid, Alcohol | Alkyl N-alkylcarbamate | Effective heterogeneous catalyst for direct esterification. researchgate.net |

| K2CO3 / Polyethylene Glycol (PEG) | Amine, CO2, Alkyl Halide | Organic Carbamate | PEG acts as a solvent and phase-transfer catalyst, enhancing selectivity. tandfonline.comepa.govtandfonline.com |

| Zinc Compounds / Alkoxysilane | Amine, CO2, Alkoxysilane | Carbamic Acid Ester | Yields carbamic acid esters with high yield and selectivity. epo.org |

| Ionic Liquids / Alkoxysilane | Amine, CO2, Alkoxysilane | Carbamic Acid Ester | Ionic liquid serves as a catalyst, providing high yield and selectivity. epo.org |

| Di(2-pyridyl) carbonate (DPC) | Amines | Carbamate | Efficient and high-yielding alkoxycarbonylation reagent for amines. nih.gov |

| 1,1'-Carbonyldiimidazole (CDI) | Secondary Amines, Iodomethane | Carbamoylimidazolium salts | These salts react with alkoxides to produce carbamates. nih.gov |

Alternative Synthetic Routes to the this compound Scaffold

Alternative synthetic strategies for forming the carbamate scaffold often focus on avoiding hazardous reagents like phosgene and isocyanates. One such method involves the use of urea (B33335) as a carbonyl source. The reaction of amines, urea, and alcohols over a suitable catalyst, such as TiO2–Cr2O3/SiO2, can produce N-substituted carbamates with high yields. researchgate.net

Another approach is the ethanolysis of urea, which proceeds in two steps. First, urea reacts with ethanol (B145695) to form ethyl carbamate, which then reacts with more ethanol to produce diethyl carbonate. researchgate.net While this specific reaction produces diethyl carbonate, the intermediate formation of ethyl carbamate highlights a potential pathway for synthesizing carbamate esters. The synthesis of diethyl carbonate from ethyl carbamate and ethanol has been studied using various acid catalysts, with pyrophosphoric acid showing good activity. researchgate.net

Synthesis of Functionalized Derivatives of this compound

The core structure of this compound can be modified to incorporate additional functional groups, leading to derivatives with tailored properties.

Incorporation of Poly(ethylene glycol) (PEG) Chains in Carbamate Structures

Poly(ethylene glycol) (PEG) is a polymer that can be incorporated into carbamate structures to modify their physical and biological properties. The synthesis of PEG-carbamates can be achieved through several methods. One common approach involves the reaction of a PEG derivative containing a reactive end group with a molecule containing a carbamate precursor.

For instance, PEG-benzamide carbamate derivatives have been synthesized starting from hydroxybenzoic acid. acs.org In one study, a 4-arm PEG-amine was reacted to form a PEG-benzamide, which was then further functionalized to create a carbamate linkage. acs.org The reaction of PEG with phosgene can generate a polymeric chloroformate in situ, which can then be reacted with N-hydroxysuccinimide to produce succinimidyl carbonates of PEG (SC-PEG). google.com These activated PEGs can then react with amines to form carbamate linkages.

Another method involves the use of carbonyldiimidazole to activate the hydroxyl groups of PEG, forming an imidazoyl formate (B1220265) derivative of PEG. google.com This activated PEG can then react with amines to form carbamates.

Preparation of Carbamic Acid Esters with Extended Ethoxy-Linkages

Carbamic acid esters with extended ethoxy-linkages are structural analogues of this compound. These compounds contain multiple repeating ethoxy units. Examples of such compounds include tert-Butyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate and [2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]carbamic acid 9H-fluoren-9-ylmethyl ester. cymitquimica.comsigmaaldrich.com

The synthesis of these molecules generally involves starting materials that already contain the extended oligo(ethylene glycol) chain. For example, the synthesis of tert-Butyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate would likely involve the reaction of 2-[2-(2-aminoethoxy)ethoxy]ethanol (B1665359) with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). Similarly, the synthesis of [2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]carbamic acid 9H-fluoren-9-ylmethyl ester would involve reacting the same amino alcohol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

The starting alcohol for these syntheses, 2-[2-(2-hydroxyethoxy)ethoxy]ethanol, is a triethylene glycol derivative. The synthesis of such extended ethoxy alcohols can be achieved through the sequential addition of ethylene (B1197577) oxide units.

Strategies for Introducing Diverse Substituents on the Carbamate Nitrogen or the Ethoxyethyl Chain

The functionalization of this compound to create structural analogues can be achieved by introducing a variety of substituents at two key positions: the carbamate nitrogen and the ethoxyethyl chain. These modifications allow for the fine-tuning of the molecule's physicochemical properties.

Substitution on the Carbamate Nitrogen:

The most direct strategy for introducing diversity at the nitrogen atom is to vary the amine precursor during synthesis. In methods that construct the carbamate from an alcohol, an amine, and a carbonyl source (like CO2 or its equivalents), employing a substituted primary or secondary amine will yield an N-substituted this compound. psu.edunih.gov For instance, reacting 2-ethoxyethanol and carbon dioxide with a substituted amine (R-NH2 or R1R2-NH) would lead to the corresponding N-substituted or N,N-disubstituted carbamate. This approach benefits from the wide availability of commercial amines.

Common synthetic routes that accommodate this strategy include:

Direct Carboxylation: Using CO2 as a green, non-toxic C1 source to react with an amine and 2-ethoxyethanol, often facilitated by a basic catalyst. psu.edu

Phosgene-based Methods: Although less favorable due to the high toxicity of phosgene, reacting 2-ethoxyethanol with phosgene creates a chloroformate intermediate, which can then be reacted with a wide array of primary or secondary amines. nih.gov

Rearrangement Reactions: Methods like the Curtius or Hoffmann rearrangements can be adapted to produce an isocyanate intermediate, which subsequently reacts with 2-ethoxyethanol to form the N-substituted carbamate. nih.gov

Substitution on the Ethoxyethyl Chain:

Modifying the ethoxyethyl backbone requires a different approach, where a substituted alcohol analogue of 2-ethoxyethanol is synthesized first, followed by the carbamoylation step. For example, to introduce a substituent on the terminal methyl group of the ethoxy chain, one could start with a corresponding substituted ethanol (e.g., 3-phenyl-1-propanol). This alcohol can then be reacted with an appropriate halo-ethanol derivative under Williamson ether synthesis conditions to create the substituted glycol ether. This new alcohol can then be used in established carbamate synthesis protocols.

A more advanced strategy for modifying aromatic systems bearing an O-carbamate group involves using the carbamate itself as a directed metalation group (DMG). nih.govacs.org The O-carbamate functionality can direct an organolithium base to deprotonate the aromatic ring at the ortho position. acs.org The resulting lithiated species can react with various electrophiles, introducing substituents regioselectively. While this applies to aryl O-carbamates, the principle of using a functional group to direct modification is a key strategy in complex molecule synthesis. nih.govacs.org

Mechanistic Investigations of this compound Formation Reactions

The formation of carbamates, including this compound, can proceed through several mechanistic pathways, largely dependent on the chosen reagents.

A prominent and environmentally conscious method involves the direct reaction of an amine, an alcohol (2-ethoxyethanol), and carbon dioxide. psu.edu The mechanism is believed to commence with the nucleophilic attack of the amine on CO2 to form a zwitterionic intermediate. researchgate.netcolab.ws This intermediate is unstable and requires stabilization. In the presence of a second amine molecule or another base, a proton is abstracted from the nitrogen, leading to the formation of a carbamic acid or its corresponding carbamate salt. researchgate.netresearchgate.net The subsequent step is the esterification of the carbamic acid with the alcohol, a dehydrative condensation that yields the final carbamate product. This dehydration step is often the equilibrium-limiting part of the process. psu.edu

Alternatively, in reactions involving monoethanolamine (MEA) and CO2 in aqueous solutions, a detailed molecular mechanism suggests three parallel, reversible reactions of the free amine with dissolved CO2, carbonic acid, and the bicarbonate ion. The relative importance of each pathway is highly dependent on the pH of the solution. nih.gov

The mechanism of metalation directed by an O-carbamate group on an aromatic ring is understood through two main theories: the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). nih.gov CIPE posits that the organolithium base first forms a complex with the heteroatom of the carbamate group, bringing the base into close proximity for a focused deprotonation of the ortho-position. nih.govacs.org Both models agree that the proton transfer is the rate-determining step. acs.org

Kinetic Studies of Carbamoylation and Esterification Processes

Kinetic studies provide fundamental insights into the rates and rate-determining steps of carbamate formation. For the reaction of amines with carbon dioxide, a general rate law has been established:

Rate = kamine[R2NH][CO2] + k'amine[R2NH][OH-][CO2] researchgate.netepa.gov

The first term represents the uncatalyzed pathway, while the second term accounts for a hydroxide-catalyzed pathway, which involves proton abstraction in the rate-determining step and is not observed for all amines. researchgate.netepa.gov

A key finding from kinetic analyses is that the rate of carbamate formation is strongly dependent on the basicity of the amine. This relationship is described by the Brønsted equation, which correlates the reaction rate constant with the pKa of the amine. researchgate.net For the uncatalyzed reaction of various primary and secondary amines with CO2, the Brønsted relationship is given by:

log(kamine) = m(pKa) + Y

where m and Y are constants. researchgate.net This indicates that more basic amines generally react faster with CO2. However, for very basic amines, the rate-limiting step can shift from carbon-nitrogen bond formation to proton transfer. researchgate.net

The table below, based on data from studies of various amines, illustrates the correlation between amine basicity and the rate constant for carbamate formation, providing a model for the expected kinetic behavior in the synthesis of this compound analogues.

Table 1: Relationship between amine basicity (pKa) and the second-order rate constant (k_amine) for reaction with CO2 at 10°C. Data adapted from kinetic studies on various amines to illustrate the general trend. researchgate.net

Influence of Catalysts and Reaction Conditions on Synthetic Outcomes

The yield and selectivity of this compound synthesis are highly sensitive to the choice of catalyst and reaction conditions such as temperature and pressure.

Influence of Catalysts:

For the direct synthesis from an amine, alcohol, and CO2, basic catalysts have been shown to be effective. psu.edu Alkali carbonates, particularly cesium carbonate (Cs2CO3), have demonstrated high activity in promoting carbamate formation. psu.edu Heterogeneous basic catalysts, such as magnesium oxide (MgO) and calcium oxide (CaO), are also effective and offer the advantage of easier separation from the reaction mixture. researchgate.netrsc.org For example, in the synthesis of diethyl carbonate from ethyl carbamate and ethanol, CaO showed the best performance among basic oxides due to its strong basicity. researchgate.net Supported catalysts, like MgO on γ-Al2O3, have also been developed to enhance efficiency and stability, achieving high yields and selectivity. rsc.org In some cases, acid catalysts, such as pyrophosphoric acid, have been used for the synthesis of carbonates from carbamates and alcohols. researchgate.net

The table below summarizes the effect of different basic catalysts on the conversion of n-hexylamine in its reaction with methanol (B129727) and CO2, which serves as a model system for carbamate synthesis.

Table 2: Effect of various catalysts on amine conversion in a model carbamate synthesis reaction. Data illustrates the superior performance of alkali carbonates, especially Cs₂CO₃. psu.edu

Influence of Reaction Conditions:

Pressure: In syntheses utilizing CO2 as a reagent, pressure is a critical parameter. Higher CO2 pressure increases its concentration in the reaction phase, which can drive the reaction forward and improve yields. psu.edu Continuous flow reactors can be particularly effective, allowing for high pressure and efficient mixing to enhance reaction rates and conversion. nih.gov

Reaction Time and Reagent Ratio: An excess of the alcohol reactant is often necessary to achieve good yields of carbamates. psu.edu Kinetic profiles show that while byproducts might form initially, the selectivity towards the desired carbamate can increase with longer reaction times as the system approaches equilibrium. psu.edu

Chemical Reactivity and Mechanistic Pathways of 2 Ethoxyethanol Carbamate Systems

Reactions Involving Carbon Dioxide Absorption and Desorption Equilibria

The reversible reaction of amines with CO₂ to form carbamates is a cornerstone of many carbon capture technologies. In the context of 2-ethoxyethanol (B86334), the formation and stability of the resulting carbamate (B1207046) are influenced by the solvent system and the inherent properties of the 2-ethoxyethanol moiety.

Formation of Carbamate Species in Non-Aqueous Solvent Systems (e.g., in 2-Ethoxyethanol)

In non-aqueous solvents like 2-ethoxyethanol, the primary reaction for CO₂ capture involves the direct reaction of an amine with CO₂ to form a carbamate. unifi.it Unlike aqueous systems where water can facilitate the formation of bicarbonates, the reaction in a non-aqueous environment is more direct. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the CO₂ molecule. This results in the formation of a zwitterionic intermediate, which is then deprotonated by a second amine molecule to form the carbamate anion and a protonated amine cation.

The choice of a non-aqueous solvent like 2-ethoxyethanol can offer advantages such as reduced energy requirements for solvent regeneration. researchgate.netrsc.org This is partly because the heat capacity of organic solvents is generally lower than that of water. In systems using hindered amines such as 2-amino-2-methyl-1-propanol (B13486) (AMP) in an organic solvent, the captured CO₂ can be stored as both AMP carbamate and alcohol carbonates. rsc.org The relative amounts of these species depend on the CO₂ to AMP ratio. rsc.org

Table 1: Comparison of CO₂ Capture in Aqueous vs. Non-Aqueous Amine Systems

| Feature | Aqueous Amine Systems | Non-Aqueous Amine Systems (e.g., in 2-Ethoxyethanol) |

|---|---|---|

| Primary Reaction Products | Carbamates, Bicarbonates, Carbonates | Primarily Carbamates and Alcohol Carbonates rsc.org |

| Solvent Regeneration | High energy consumption due to high heat capacity of water | Potentially lower energy consumption researchgate.netrsc.org |

| Amine Degradation | Can be significant, leading to solvent loss and corrosion | Reduced amine loss by degradation and evaporation rsc.org |

| CO₂ Loading Capacity | Generally high | Can be competitive, dependent on the specific amine and solvent |

Interconversion Mechanisms between Carbamates and Carbamic Acids in Solution

In solution, a carbamate can be protonated by a proton source, such as a protonated amine, to form carbamic acid. nih.gov This carbamic acid is generally unstable and can decompose to release CO₂ and the parent amine. acs.org This decomposition is the fundamental basis for the regeneration of the amine solvent in carbon capture processes.

Theoretical studies have explored the direct interconversion of carbamate and bicarbonate in aqueous amine solutions. nih.gov One proposed pathway involves the protonation of the carbamate by a protonated amine to form carbamic acid, which then undergoes nucleophilic attack by a hydroxide (B78521) ion. nih.gov This leads to the formation of bicarbonate and the free amine. nih.gov While this specific mechanism is detailed for aqueous systems, the fundamental principle of proton transfer mediating the interconversion is relevant in non-aqueous systems as well, with the solvent or other species acting as proton donors and acceptors.

Role of the 2-Ethoxyethanol Moiety in CO₂ Capture Efficiency and Regeneration Processes

The 2-ethoxyethanol moiety can influence the efficiency of CO₂ capture and the energy required for regeneration. The presence of the ether and hydroxyl groups in 2-ethoxyethanol can affect the solubility of the amine, the carbamate, and CO₂ itself. The polarity and hydrogen-bonding capabilities of the solvent can influence the reaction kinetics and the stability of the reaction products.

In some non-aqueous systems, the alcohol component of the solvent can react with CO₂ in the presence of a hindered amine to form carbonate species. nih.govnih.gov For instance, in a system containing a hindered amine and ethylene (B1197577) glycol, it was found that CO₂ reacted with the hydroxyl group of ethylene glycol to produce hydroxyethyl (B10761427) carbonate species. nih.govnih.gov This suggests that the hydroxyl group of 2-ethoxyethanol could potentially participate in similar reactions, providing an alternative pathway for CO₂ capture.

Participation of 2-Ethoxyethanol Carbamate in Catalytic Transformations

Beyond their role in carbon capture, carbamate species derived from 2-ethoxyethanol can also participate in catalytic transformations, primarily through their ability to act as ligands for metal centers.

Ligand Properties of Carbamate-Functionalized Ethoxyethanol Derivatives in Metal Coordination

Carbamates are versatile ligands that can coordinate to metal centers in various ways, including monodentate, bidentate (chelating), and bridging modes. nih.gov The oxygen atoms of the carbamate group are effective donors for "hard" oxophilic metal centers. nih.gov The functionalization of 2-ethoxyethanol with a carbamate group creates a ligand with both the carbamate functionality and the ether and/or hydroxyl groups from the ethoxyethanol backbone, which can also participate in metal coordination.

The coordination of a metal ion to a carbamate ligand can trigger subsequent reactions, such as the hydrolysis of the carbamate. rsc.org This reactivity highlights the potential for designing metal-carbamate complexes as responsive systems. The steric and electronic properties of the substituents on the carbamate nitrogen and the ethoxyethanol backbone can be tuned to modulate the coordination properties of the ligand and the reactivity of the resulting metal complex.

Mechanistic Elucidation of Carbamate-Mediated Catalytic Cycles (e.g., Dioxygen Activation)

Carbamate ligands can play a role in supporting catalytic cycles, including those involving the activation of small molecules like dioxygen (O₂). The electronic environment provided by the carbamate ligand can influence the redox properties of the metal center, which is often a key factor in catalysis.

In the context of dioxygen activation by nonheme iron enzymes, a common structural motif is the 2-His-1-carboxylate facial triad, which binds to an iron center. nih.gov While not a carbamate, the carboxylate group in this motif provides a coordination environment that facilitates O₂ binding and activation. nih.gov This suggests that carbamate-functionalized ligands could potentially be designed to mimic such enzymatic active sites.

The mechanism of dioxygen activation often involves the formation of metal-peroxo or high-valent metal-oxo species. nih.govnih.gov The carbamate ligand could influence the formation and reactivity of these intermediates. For instance, in copper-catalyzed aerobic aminooxygenation reactions, the coordination of the substrate, which can contain a carbamate group, can promote the reduction of Cu(II) to Cu(I), initiating the catalytic cycle. chemrxiv.org This demonstrates the active role that a carbamate-containing substrate can play in modulating the catalyst's activity.

Studies of Degradation Pathways and Stability under Environmental Conditions

The environmental persistence and ultimate fate of this compound are dictated by its chemical stability and the degradation pathways it undergoes. Key environmental factors such as pH, temperature, and the presence of oxidative agents can significantly influence the rate and mechanism of its decomposition. The primary routes of abiotic degradation for carbamate compounds are hydrolysis and oxidation. While specific kinetic and mechanistic studies on this compound are not extensively available in publicly accessible literature, its degradation behavior can be inferred from the well-established principles governing the reactivity of structurally similar N-unsubstituted alkyl carbamates.

Hydrolytic Stability of the Carbamate Linkage

The hydrolysis of the carbamate ester linkage is a critical pathway for the degradation of this compound in aqueous environments. The stability of this linkage is highly dependent on the pH of the surrounding medium. Generally, carbamates are more stable than corresponding esters. researchgate.net The hydrolysis of carbamates can be catalyzed by both acids and bases, though the base-catalyzed pathway is typically dominant under most environmental pH conditions. researchgate.netresearchgate.net

For N-unsubstituted carbamates like this compound, which has a hydrogen atom on the nitrogen, the mechanism of alkaline hydrolysis is often an elimination-addition pathway (E1cB). This process involves the deprotonation of the nitrogen atom to form a conjugate base, followed by the elimination of the alkoxy group (2-ethoxyethanol) to yield an isocyanate intermediate. This isocyanate is then rapidly hydrolyzed by water to form carbamic acid, which subsequently decomposes to carbon dioxide and ammonia. This E1cB mechanism is generally faster than the bimolecular acyl-carbon cleavage (BAC2) mechanism, which is more common for N-disubstituted carbamates. researchgate.net The rate of hydrolysis via the E1cB pathway is significantly influenced by the acidity of the N-H proton and the stability of the leaving group.

While specific hydrolysis rate constants for this compound are not documented in the reviewed literature, the table below provides a qualitative summary of the expected pH-dependent stability based on general carbamate chemistry.

| pH Range | Relative Stability | Predominant Hydrolysis Mechanism | Primary Hydrolysis Products |

|---|---|---|---|

| Acidic (pH < 4) | Relatively Stable | Acid-Catalyzed Hydrolysis (AAC2) | 2-Ethoxyethanol, Ammonia, Carbon Dioxide |

| Neutral (pH ≈ 7) | Moderately Stable | Neutral Hydrolysis / Slow Base-Catalyzed Hydrolysis | 2-Ethoxyethanol, Ammonia, Carbon Dioxide |

| Alkaline (pH > 8) | Unstable | Base-Catalyzed Elimination (E1cB) | 2-Ethoxyethanol, Ammonia, Carbon Dioxide |

It is important to note that environmental factors such as temperature and the presence of microbial enzymes can also accelerate the hydrolysis of the carbamate linkage. ucanr.edu

Oxidative Decomposition Mechanisms

In addition to hydrolysis, oxidative processes can contribute to the environmental degradation of this compound. The metabolism of carbamate pesticides, for instance, can lead to oxidative stress through the generation of reactive oxygen species (ROS). nih.gov These reactive species can interact with and degrade the carbamate molecule.

The primary sites for oxidative attack on a molecule like this compound are the ethoxy and methylene (B1212753) groups of the alcohol moiety and potentially the N-H group. In atmospheric conditions, carbamate pesticides can react with hydroxyl radicals (OH•), which play a significant role in their degradation. researchgate.net The main reaction is often the abstraction of a hydrogen atom. researchgate.net

For this compound, potential oxidative degradation pathways could include:

Hydroxylation: The introduction of a hydroxyl group onto the alkyl chain, particularly at carbons adjacent to the ether oxygen or the carbamate group. This can increase the water solubility and susceptibility to further degradation.

O-dealkylation: Cleavage of the ether bond in the 2-ethoxyethanol moiety.

Oxidation of the alcohol group: If the carbamate were to hydrolyze first, the resulting 2-ethoxyethanol could be oxidized.

The microbial degradation of carbamates often involves oxidative enzymes. Bacteria can utilize oxygenases to hydroxylate aromatic rings in some carbamates, making them more amenable to degradation. nih.gov While this compound is an aliphatic compound, similar enzymatic oxidation of the alkyl chain could occur in microbial systems.

The table below outlines the potential oxidative decomposition products of this compound, although it should be stressed that these are hypothetical pathways based on the general chemistry of carbamates and ethers, as specific studies on this compound were not found.

| Oxidative Process | Potential Reaction Site | Potential Decomposition Products |

|---|---|---|

| Hydroxylation | Ethoxy group alkyl chain | Hydroxylated carbamate derivatives |

| O-Dealkylation | Ether linkage | Ethylene glycol carbamate, Acetaldehyde |

| Hydrogen Abstraction | C-H bonds on the alkyl chain | Alkyl radicals leading to further oxidation products |

Advanced Spectroscopic and Structural Characterization of 2 Ethoxyethanol Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the carbamate (B1207046) group is characteristically found at a low field (downfield) position due to the strong deshielding effect of the double-bonded oxygen.

Conformational analysis, particularly around the C-N amide bond of the carbamate, can be influenced by factors like hydrogen bonding and solvent effects. nd.edu The rotation around this bond can be restricted, sometimes leading to the observation of distinct rotamers (syn/anti conformations), which can be studied by variable temperature NMR experiments. nd.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethoxyethanol (B86334) Carbamate Note: Experimental data for this specific compound is not widely available in the literature. These are predicted values based on standard chemical shift increments and data from similar structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-CH₂-O- | ~1.2 (triplet) | ~15 |

| CH₃-CH₂ -O- | ~3.5 (quartet) | ~67 |

| -O-CH₂-CH₂-O- | ~3.7 (triplet) | ~69 |

| -O-CH₂-CH₂ -O- | ~4.2 (triplet) | ~64 |

| O=C-NH₂ | ~5.0 (broad singlet) | ~158 |

Predicted spectra are based on foundational NMR principles and data from related compounds like 2-ethoxyethanol and ethyl carbamate. chemicalbook.comhmdb.caresearchgate.net

While one-dimensional NMR spectra provide chemical shift information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For 2-Ethoxyethanol carbamate, COSY would show correlations between the CH₃ and adjacent CH₂ protons of the ethyl group, and between the two different CH₂ groups of the ethoxyethanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity across heteroatoms (like oxygen and nitrogen). For instance, HMBC would show a correlation from the protons on the CH₂ group adjacent to the carbamate oxygen to the carbonyl carbon (C=O), confirming the ester linkage.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. youtube.com These methods are highly effective for identifying specific functional groups, each of which has characteristic vibrational frequencies. masterorganicchemistry.com

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two main functional groups.

Carbamate Group:

N-H Stretching: Two distinct bands are typically observed in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds in the -NH₂ group.

C=O Stretching (Amide I band): A very strong and prominent absorption band appears around 1725-1680 cm⁻¹. researchgate.net Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II band): This band, found near 1650-1550 cm⁻¹, involves N-H bending and C-N stretching.

Ether Group:

C-O-C Stretching: The most characteristic vibration for the ether linkage is the strong, asymmetric C-O-C stretching band, which typically appears in the 1150-1085 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Carbamate | N-H Stretch (asymmetric) | 3400 - 3300 | Medium-Strong |

| Carbamate | N-H Stretch (symmetric) | 3300 - 3200 | Medium-Strong |

| Carbamate | C=O Stretch (Amide I) | 1725 - 1680 | Strong |

| Carbamate | N-H Bend (Amide II) | 1650 - 1550 | Medium-Strong |

| Ether | C-O-C Stretch | 1150 - 1085 | Strong |

| Alkane | C-H Stretch | 2980 - 2850 | Medium-Strong |

Data is based on established correlation tables and studies on similar compounds. researchgate.netresearchgate.netnih.gov

The carbamate group is both a hydrogen bond donor (the N-H groups) and an acceptor (the carbonyl oxygen). nih.govmdpi.com This allows this compound molecules to form intermolecular hydrogen bonds with each other or with solvent molecules. researchgate.netkinampark.com

Vibrational spectroscopy is an excellent tool for studying these interactions. When the N-H group participates in hydrogen bonding, its stretching frequency shifts to a lower wavenumber (red-shift), and the absorption band becomes broader and more intense. researchgate.net Similarly, the C=O stretching frequency also tends to shift to a lower wavenumber upon hydrogen bonding. By analyzing the IR spectra of this compound in different solvents or at varying concentrations, the extent and nature of these hydrogen bonding interactions can be monitored.

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal XRD analysis provides accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, an XRD study would definitively reveal:

The solid-state conformation of the molecule, including the planarity of the carbamate group and the torsion angles of the ethoxyethyl chain.

The packing of molecules within the crystal lattice.

A detailed map of the intermolecular hydrogen bonding network. It would show the exact distances and angles of the N-H···O=C interactions that hold the crystal structure together. mdpi.com

As of now, a publicly available crystal structure for this compound has not been reported in major crystallographic databases. Such a study would be invaluable for understanding its solid-state properties and for validating computational models of its structure.

Crystal Packing and Intermolecular Interactions in this compound Forms

The crystal structure of this compound, like other carbamates, is primarily dictated by a network of intermolecular interactions. The carbamate functional group (-NH-C(=O)-O-) is a versatile participant in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ether oxygens).

In the solid state, carbamate molecules typically arrange themselves to maximize these favorable interactions. The most significant interaction is the hydrogen bond formed between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is highly directional and strong, often leading to the formation of one-dimensional chains or dimeric motifs. These primary structures then pack into a three-dimensional lattice, guided by weaker forces such as van der Waals interactions between the ethoxyethyl chains.

Table 1: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | N-H | C=O | 2.8 - 3.2 | Primary motif formation (chains, dimers) |

| Hydrogen Bond | N-H | O (ether) | 2.9 - 3.3 | Cross-linking of primary motifs |

| Van der Waals | C-H | C-H | > 3.4 | Overall packing and densification |

Polymorphism and its Impact on Material Properties

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, stability, and bioavailability in the case of pharmaceuticals. The phenomenon arises from different possible arrangements of molecules in the crystal lattice, often involving variations in hydrogen-bonding patterns or molecular conformations. nih.gov

For carbamates, polymorphism can be driven by the flexibility of the carbamate group and the potential for different hydrogen-bonding synthons. bgu.ac.il For example, research on phenyl carbamate has identified multiple polymorphic forms, which can be interconverted under different crystallization conditions or by thermal treatment. researchgate.net These forms differ in their hydrogen-bonding networks and stacking arrangements.

While specific polymorphs of this compound have not been detailed in the literature, it is conceivable that it could exhibit polymorphism. Different crystallization solvents or temperatures could favor different molecular conformations (e.g., rotation around the C-O or C-N bonds) or lead to alternative hydrogen-bonding schemes. The flexible ethoxyethyl side chain could also adopt various conformations, further increasing the likelihood of polymorphic forms. The existence of different polymorphs would be critical for any application, as it would affect the material's physical and chemical stability.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₅H₁₁NO₃, molecular weight: 133.15 g/mol ), electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used.

Under tandem mass spectrometry (MS/MS), the protonated or deprotonated molecule is isolated and fragmented through collision-induced dissociation (CID). The fragmentation of carbamates is well-characterized. Common fragmentation pathways for carbamate anions include the neutral loss of carbon dioxide (CO₂) and the formation of characteristic fragment ions like cyanate (B1221674) (NCO⁻) and cyanide (CN⁻). nih.gov For protonated primary carbamates, a diagnostic fragmentation is the loss of isocyanic acid (HNCO). researchgate.net

Based on these known pathways, a theoretical fragmentation pattern for this compound can be proposed. The initial molecule would be observed as the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺. Subsequent fragmentation would likely involve cleavage at the carbamate moiety and along the ethoxyethyl chain.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₅H₁₁NO₃)

| m/z Value (Hypothetical) | Ion Formula | Proposed Fragmentation Pathway |

| 134.08 | [C₅H₁₂NO₃]⁺ | Protonated molecule [M+H]⁺ |

| 116.07 | [C₅H₁₀O₃]⁺˙ | Loss of NH₂ |

| 90.05 | [C₃H₈O₃]⁺˙ | Loss of HNCO (Isocyanic Acid) from [M+H]⁺ |

| 89.04 | [C₃H₅O₂]⁺ | Loss of CO₂ from [M-NH₂]⁺ |

| 75.04 | [C₂H₅O₂]⁺ | Cleavage of the ethoxy group |

| 45.02 | [C₂H₅O]⁺ | Ethoxy cation |

| 44.01 | [CO₂]⁺˙ | Loss of the ethoxyethyl amine fragment |

Advanced Scattering and Optical Techniques for Solution Behavior and Conformation

Small-Angle X-ray Scattering (SAXS) is a powerful technique used to study the nanoscale structure of materials, typically in the size range of 1 to 100 nm. It is particularly useful for characterizing the shape, size, and arrangement of particles in solution, including micelles, vesicles, or polymeric aggregates. researchgate.net

If this compound were to exhibit amphiphilic properties, it could potentially self-assemble into ordered structures in aqueous or organic solutions. The carbamate head group could provide hydrophilic character, while the ethoxyethyl tail provides some hydrophobic character. SAXS could be employed to investigate such phenomena. researchgate.net By analyzing the scattering pattern produced when X-rays pass through the solution, one could determine:

The size and shape of aggregates: The scattering curve can be modeled to distinguish between spherical micelles, cylindrical structures, or lamellar sheets.

Inter-particle interactions: At higher concentrations, correlations in the scattering pattern can reveal information about the forces between self-assembled objects.

Kinetics of assembly: Time-resolved SAXS could monitor how these structures form or change in response to stimuli like temperature or concentration changes.

While no specific SAXS studies on this compound are currently available, the technique remains a valuable hypothetical tool for probing its potential supramolecular behavior in solution.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is an essential technique for determining the absolute configuration of enantiomers and for studying the conformation of chiral macromolecules.

The this compound molecule itself is achiral. However, if a chiral center were introduced into its structure, CD spectroscopy would become a critical characterization tool. For example, a chiral derivative could be synthesized from a chiral alcohol or amine, such as (R)- or (S)-1-ethoxy-2-propanol, to form a chiral carbamate.

The resulting chiral carbamate derivative would produce a CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and intensity of these bands are highly sensitive to the spatial arrangement of atoms around the chiral center and the conformation of the molecule. youtube.com Therefore, CD spectroscopy could be used to:

Confirm enantiomeric purity: The CD spectra of two enantiomers are mirror images of each other.

Determine absolute configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory), the absolute stereochemistry (R/S) can often be assigned.

Study conformational changes: Changes in the solvent or temperature that alter the preferred conformation of the chiral carbamate would be reflected in its CD spectrum.

Computational and Theoretical Modeling of 2 Ethoxyethanol Carbamate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 2-ethoxyethanol (B86334) carbamate (B1207046). DFT provides a good balance between computational cost and accuracy for systems of this size.

DFT calculations have been employed to study the thermodynamics of carbamate formation from various amines. These studies reveal that the reaction mechanism often involves the formation of a zwitterionic intermediate, which is then deprotonated, sometimes with the assistance of a second amine molecule or a solvent molecule, to form the carbamate. The stability of the resulting carbamate is influenced by the structure of the parent amine. For instance, computational studies on the carbamate of 2-amino-2-methyl-1-propanol (B13486) (AMP) have shown that it has a weak tendency to form, indicating its relative instability. researchgate.net

The cleavage of carbamates, the reverse reaction, is equally important, especially in applications like CO2 capture where the release of CO2 is required. The energy barrier for this process can also be determined through the calculation of transition state structures and their corresponding energies. A study on N-methylaminoethanol carbamate indicated its relative instability, suggesting a lower energy requirement for CO2 desorption. repec.org

Table 1: Representative Calculated Thermodynamic Data for Carbamate Formation (Analogous Systems)

| Amine/Amino Acid | Method | ΔG° (gas, kcal/mol) | ΔG° (solv, kcal/mol) | log(Kc) | Reference |

| AMP | B3LYP/6-311++G(d,p) | 10.3 | -9.8 | -0.37 | researchgate.net |

| Glycine | G4MP2 | -1.5 | -10.2 | -8.57 | nih.gov |

| Sarcosine | G4MP2 | -1.8 | -11.5 | -9.75 | nih.gov |

| L-Alanine | G4MP2 | -1.9 | -10.5 | -8.94 | nih.gov |

This table presents data for analogous systems to illustrate the type of information obtained from DFT calculations, as specific data for 2-ethoxyethanol carbamate is not available.

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). While specific computational spectroscopic data for this compound is not published, the methodologies are well-established. For example, time-dependent DFT (TD-DFT) is a common method for predicting electronic spectra. numberanalytics.com

Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound. The presence of the ethoxy group and the carbamate moiety allows for multiple rotational isomers (conformers). The relative stability of these conformers is determined by a combination of steric and electronic effects, including the potential for intramolecular hydrogen bonding.

Studies on related molecules provide insight into the likely conformational preferences. For instance, the conformational analysis of carbohydrates, which also feature multiple hydroxyl and ether groups, is heavily reliant on computational techniques. researchgate.net Similarly, extensive computational work has been done on the conformational landscape of simple carbamates like ethyl carbamate. These studies often employ a combination of computational methods and experimental techniques like microwave spectroscopy to identify the most stable conformers. wikipedia.org The importance of a thorough conformational search in computational studies of natural products and other flexible molecules has been highlighted as essential for obtaining reliable results. nih.gov

For the 2-ethoxyethanol portion of the molecule, the principles governing the conformation of ethylene (B1197577) glycol and its derivatives are relevant. These molecules often exhibit a preference for a gauche conformation due to the stabilizing effect of intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution, complementing the static picture provided by quantum chemical calculations. MD simulations model the movement of atoms over time, providing insights into solvation, diffusion, and intermolecular interactions.

The solvation of this compound would be expected to be complex, given its amphiphilic nature, with a polar carbamate group and a more nonpolar ethyl group. The ether linkage also contributes to its interaction with solvent molecules. MD simulations can be used to study the structure of the solvation shell around the molecule, identifying the preferred orientation of solvent molecules and the extent of hydrogen bonding.

While direct MD studies on this compound are not available, simulations of related systems offer valuable parallels. For example, MD simulations have been used to investigate the ethanol (B145695) tolerance of ethyl carbamate hydrolase, providing insights into the interactions between ethyl carbamate and its environment. researchgate.net The solvation of ions in ether-based electrolytes has also been studied computationally, which can inform our understanding of the ether portion of this compound. tandfonline.com

In mixtures, this compound can engage in a variety of intermolecular interactions, including hydrogen bonding (as both a donor and acceptor), dipole-dipole interactions, and van der Waals forces. MD simulations can elucidate the nature and strength of these interactions.

For instance, studies on binary mixtures of 2-ethoxyethanol with other liquids have been performed, although not specifically for the carbamate derivative. These studies often focus on excess thermodynamic properties, which are a macroscopic reflection of the underlying molecular interactions. Computational studies on the reactivity of other molecules in solvents like diethyl ether have been performed, highlighting the role of the solvent in reaction mechanisms. ijcce.ac.ir The principles of molecular interactions in mixtures containing alcohols and ethers are well-studied and can be applied to understand the behavior of this compound in similar environments.

Thermodynamic Modeling of Phase Equilibria and Mixture Properties

Thermodynamic models are essential for describing and predicting the phase behavior and properties of mixtures containing this compound. These models are often based on equations of state or activity coefficient models.

While specific thermodynamic models for this compound are not documented, studies on the parent molecule, 2-ethoxyethanol, are available. For example, the thermodynamic properties of binary mixtures of 2-ethoxyethanol with various compounds have been investigated, and the data has been correlated using models like the Redlich-Kister equation. These studies provide information on excess properties such as excess molar volume and viscosity deviations, which are indicative of the nature and strength of intermolecular interactions in the mixture.

The development of thermodynamic models for CO2 absorption in amine solutions, which involves carbamate formation, is an active area of research. repec.org These models aim to predict the solubility of CO2, the speciation in the liquid phase, and the heat of absorption. Such models, while developed for different systems, provide a framework that could be adapted for mixtures containing this compound.

Application of Equations of State and Activity Coefficient Models

To accurately describe the behavior of systems containing this compound, especially in liquid mixtures, it is essential to account for the non-ideality arising from complex intermolecular interactions. Equations of State (EoS) and activity coefficient models are the primary tools used for this purpose.

Equations of State are used to relate pressure, volume, and temperature of a substance. While simpler EoS like Peng-Robinson are common in the hydrocarbon industry, more sophisticated models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) EoS are better suited for complex, associating systems. The PC-SAFT model, for instance, can be employed to predict the density of binary mixtures containing glycol ethers with a high degree of accuracy. acs.org

For vapor-liquid and liquid-liquid equilibria, activity coefficient models are indispensable as they quantify the deviation of a mixture from ideal behavior. fiveable.me The activity coefficient (γ) of a component in a mixture is related to the excess Gibbs free energy (GE), a key measure of non-ideality. fiveable.me Models such as the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are widely used to correlate experimental data and predict phase behavior. acs.org These models use adjustable parameters that are fitted to experimental data to account for the energetic interactions between different molecules in the mixture. Another powerful predictive tool is the Universal Functional Group Activity Coefficient (UNIFAC) model, which estimates activity coefficients based on the functional groups present in the molecules, making it valuable when experimental data is scarce. uea.ac.ukmdpi.com

The selection of an appropriate model depends on the nature of the chemical system and the desired accuracy. Symmetric models are suitable for mixtures of similarly sized molecules, while asymmetric models are required for systems with significant differences in molecular size and intermolecular forces. fiveable.me The correlation of experimental data with these models is a standard practice for validating the models and obtaining the necessary interaction parameters for process simulation. For example, the Redlich-Kister equation is frequently used to correlate excess thermodynamic properties, providing a polynomial representation of how these properties change with composition. acs.orgresearchgate.net

| Model | Basis | Typical Application | Number of Parameters |

|---|---|---|---|

| Margules | Empirical polynomial expansion of Excess Gibbs Energy (GE) | Simple, non-polar liquid mixtures; data correlation | 1-2 adjustable parameters |

| NRTL (Non-Random Two-Liquid) | Local composition concept, accounts for non-randomness | Vapor-liquid (VLE) and liquid-liquid (LLE) equilibria for polar and non-ideal systems | 2 adjustable binary parameters |

| UNIQUAC (Universal Quasi-Chemical) | Based on statistical mechanics, separates combinatorial and residual contributions | Wide range of non-ideal mixtures, including those with size differences | 2 adjustable binary parameters |

| UNIFAC (Universal Functional Group Activity Coefficient) | Group contribution method, predicts coefficients from molecular structure | Predicting VLE for systems lacking experimental data | Group interaction parameters |

Prediction of Excess Properties and Transport Phenomena

Excess thermodynamic properties provide a quantitative measure of the deviation of a real mixture's properties from those of an ideal solution. These properties are derived from experimental data and are crucial for understanding the nature and strength of intermolecular interactions. Key excess properties include:

Excess Molar Volume (VE): Indicates the volume change upon mixing. A negative VE suggests strong intermolecular attractions or interstitial accommodation of one component in the other's structure, leading to a more compact packing. A positive VE implies that the interactions between unlike molecules are weaker than the average interactions in the pure components, or that steric hindrance causes less efficient packing.

Excess Enthalpy (HE): Represents the heat absorbed or released upon mixing. acs.org An exothermic mixing process (negative HE) points to strong attractive interactions (like hydrogen bonding) between unlike molecules. An endothermic process (positive HE) indicates that energy is required to break the stronger self-associations in the pure components.

Viscosity Deviation (Δη): Reflects the non-ideal flow behavior of the mixture. Negative deviations are associated with weaker intermolecular forces in the mixture compared to the pure components, while positive deviations suggest the formation of new, strongly interacting complexes. researchgate.net

Computational models can be used to predict these excess properties. The Redlich-Kister equation is commonly used to correlate experimental excess data as a function of mole fraction. researchgate.netresearchgate.net Studies on related systems, such as binary mixtures of 2-alkoxyethanols with water or alcohols, consistently show non-ideal behavior with significant excess volumes and viscosity deviations, highlighting the interplay between hydrogen bonding, dipole-dipole interactions, and dispersion forces. researchgate.netrsc.org For example, mixtures of 2-propoxyethanol (B165432) with various alcohols exhibit negative excess molar volumes and viscosity deviations, suggesting strong specific interactions and structural effects. researchgate.net The prediction of these properties for this compound systems would be vital for the design of equipment such as pumps, pipelines, and reactors.

| Mole Fraction (x1) | Excess Molar Volume (VE) (cm3·mol-1) | Viscosity Deviation (Δη) (mPa·s) |

|---|---|---|

| 0.1021 | -0.089 | -0.198 |

| 0.2987 | -0.211 | -0.456 |

| 0.4954 | -0.245 | -0.543 |

| 0.6978 | -0.201 | -0.451 |

| 0.8985 | -0.088 | -0.193 |

Reaction Pathway Mapping and Mechanistic Validation through Computational Approaches

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers. These approaches are critical for understanding how this compound is formed and for optimizing reaction conditions to improve yield and selectivity.

The formation of carbamates, typically from the reaction of an amine with carbon dioxide, has been a subject of extensive computational study. researchgate.netnih.gov Several mechanisms have been proposed and investigated using quantum chemical methods like Density Functional Theory (DFT). mdpi.com

Zwitterion Mechanism: This two-step pathway involves the initial formation of a zwitterionic intermediate, which is then deprotonated by a base (such as another amine molecule) to form the carbamate. researchgate.net

Termolecular Mechanism: This is a single-step reaction where the amine, CO2, and a base interact simultaneously in the transition state, avoiding the formation of a distinct zwitterion intermediate. researchgate.net

Computational studies have shown that the favorability of one pathway over another can depend heavily on the solvent and the specific structure of the amine. researchgate.net For the synthesis of this compound, which would likely involve the reaction of 2-Ethoxyethanol with an isocyanate or a related reaction with CO2 and an amine, similar computational mapping would be essential. DFT calculations can elucidate the detailed reaction coordinate, including the energies of reactants, intermediates, transition states, and products. mdpi.com

Applications of 2 Ethoxyethanol Carbamate in Non Human Scientific Domains

Advanced Materials Science and Polymer Chemistry

The unique chemical structure of carbamate (B1207046) functional groups, when integrated into polymer chains, imparts desirable properties for advanced materials. The use of 2-ethoxyethanol (B86334) in processes to create these materials is a key aspect of their synthesis.

Utilization as a Monomer or Cross-linking Agent in Polymer Synthesis

Carbamate functional groups can be incorporated into polymers, such as acrylic polymers, through a process known as transcarbamoylation. google.com This reaction involves a hydroxyl-functional polymer or oligomer reacting with a lower alkyl carbamate, like methyl carbamate. The process is facilitated by the presence of an alcohol with a higher boiling point than the alcohol from which the alkyl carbamate is derived; 2-ethoxyethanol is an example of such an alcohol used in this reaction mixture. google.com

In this context, while 2-ethoxyethanol itself is not the monomer, its presence is crucial for the transcarbamoylation reaction that grafts the carbamate functional group onto the polymer backbone. The resulting carbamate-functional polymer can then be cured, for instance with aminoplast resins, to form a cross-linked network. Coatings formulated with these carbamate-functional polymers exhibit enhanced properties compared to traditional systems. google.com For example, they show improved resistance to acid etching, a known vulnerability in coatings that rely on ether linkages formed between polyols and aminoplasts. google.com

The role of cross-linking agents is to create a stable, three-dimensional network, enhancing the physicochemical properties of materials. nih.gov Aldehyde-based compounds are common cross-linking agents that react with functional groups on polymer chains. google.com The incorporation of carbamate groups provides sites for such cross-linking to occur, leading to robust material performance. google.com

Development of Specialty Resins and Polymeric Scaffolds

The carbamate-functional polymers synthesized via transcarbamoylation are a form of specialty resin. google.com These resins are particularly valuable in the coatings industry. google.comconsolidated-chemical.com The carbamate functionality provides a durable alternative to hydroxyl groups for cross-linking with aminoplasts, creating coatings that are less susceptible to environmental degradation. google.com 2-Ethoxyethanol is noted for its high solvency for a wide range of resins, which is an ideal property for formulating coatings and improving their application characteristics. consolidated-chemical.comwikipedia.org

While the direct use of 2-ethoxyethanol carbamate in polymeric scaffolds is not extensively detailed in the provided research, the fundamental chemistry of carbamate-functionalized polymers is relevant. Polymeric scaffolds for biomedical applications often require cross-linking to ensure mechanical integrity and control degradation rates. nih.gov The development of materials using carbamate chemistry represents a pathway to creating such advanced structures.

Role in the Crystallization and Properties of Nonlinear Optical Materials

Nonlinear optical (NLO) materials are crucial for various applications in photonics and optoelectronics. researchgate.net The second-order NLO properties of a material are dependent on a non-centrosymmetric crystal structure. rsc.orgrsc.org Research has shown that molecules containing carbamate groups can be designed to crystallize in such non-centrosymmetric arrangements, making them promising candidates for NLO applications. rsc.org

For instance, a tolane derivative containing a carbamate group, ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, was synthesized and found to exhibit strong second-harmonic generation, a key NLO effect. rsc.org The formation of hydrogen bonds involving the carbamate group was identified as playing a critical role in achieving the necessary non-centrosymmetric geometry. rsc.org While this specific compound is not this compound, it demonstrates the principle that the carbamate functional group can be a key component in designing novel NLO materials. The crystallization of glasses to form highly oriented crystals is another technique to fabricate transparent NLO materials. researchgate.net The specific contribution of this compound to this field requires further investigation, but the foundational role of the carbamate moiety is established.

Innovations in Gas Separation and Capture Technologies

The reaction of carbon dioxide with amines to form carbamates is a cornerstone of industrial CO2 capture technologies. repec.orgrsc.org Optimizing the solvents used in this process is a major area of research, with 2-ethoxyethanol being explored as a component in advanced formulations.

Design and Performance Evaluation of Carbamate-Based Absorbents for Industrial Gases (e.g., CO2)

Aqueous amine scrubbers are a mature technology for capturing CO2 from flue gas, relying on the formation of ammonium (B1175870) carbamates. rsc.org However, they suffer from high energy requirements for regeneration. rsc.org Novel solvent formulations are being developed to improve efficiency. One such formulation involves a blend of 2-amino-2-methyl-1-propanol (B13486) (AMP) and piperazine (B1678402) (PZ) in an organic solvent, 2-ethoxyethanol (also known as ethylene (B1197577) glycol monoethyl ether, EGMEE), with a small amount of water. nih.gov

In this system, ¹³C NMR spectroscopy confirmed that the absorption of CO₂ primarily occurs through the formation of mono- and bis-carbamate derivatives of piperazine. nih.gov The use of an organic solvent like 2-ethoxyethanol instead of a fully aqueous system can alter the reaction thermodynamics and kinetics favorably. repec.orgacs.org The formation and stability of the carbamate species are critical factors that influence both the absorption of CO2 and the energy needed for the subsequent regeneration of the amine absorbent. repec.org

| Component | Chemical Name | Role in Formulation |

|---|---|---|

| AMP | 2-amino-2-methyl-1-propanol | Primary Amine Absorbent |

| PZ | Piperazine | Secondary Amine Absorbent / Rate Promoter |

| EGMEE | 2-Ethoxyethanol | Organic Solvent |

| H₂O | Water | Co-solvent (~15 wt%) |

Optimization of Solvent Formulations for Enhanced Absorption-Desorption Cycles

The efficiency of a carbon capture system is determined by the performance of the full absorption-desorption cycle. The ideal solvent should exhibit high CO2 absorption capacity at lower temperatures and release the captured CO2 efficiently at elevated temperatures with minimal energy input. rsc.orgnih.gov

| Process | Parameter | Tested Values |

|---|---|---|

| Absorption | Reactor Type | Packed-bed reactor |

| Temperature | 30 °C, 40 °C, 45 °C | |

| Desorption | Reactor Type | Desorber |

| Temperature | 80 °C, 85 °C, 90 °C |

Role in Agrochemical Research and Development

While direct evidence is wanting, the chemical structure of this compound suggests potential applications in agrochemical research, primarily as an intermediate in the synthesis of more complex molecules.

Intermediates for the Synthesis of Novel Pesticides and Herbicides

Pesticide intermediates are foundational molecules that, through a series of chemical reactions, are transformed into the active ingredients of pesticides. echemi.comreformchem.com Given that 2-Ethoxyethanol is a known chemical intermediate, nih.gov it is plausible that its carbamate derivative could also serve a similar function. The synthesis of pesticides often involves multi-step processes where intermediates undergo reactions like condensation, alkylation, and cyclization to create the final product with pesticidal properties. echemi.com

The carbamate group is a key functional group in a class of insecticides known as carbamate pesticides. Therefore, this compound could theoretically be a building block for creating new pesticide candidates. The ethoxyethanol portion of the molecule could influence the solubility, stability, and mode of action of the final pesticide product.

Table 1: Potential Synthetic Reactions Involving this compound as a Pesticide Intermediate

| Reaction Type | Reactant | Potential Product Class |

| N-alkylation | Alkyl halide | Substituted carbamate pesticides |

| Acylation | Acyl chloride | N-acyl carbamate derivatives |

| Condensation | Aldehyde/Ketone | Carbamate-based heterocyclic compounds |

This table is illustrative and based on general chemical principles, not on specific documented reactions of this compound.

Exploration of Bioactivity in Non-Biological Systems

The bioactivity of a compound refers to the effect it has on a living organism or biological system. In the context of non-biological systems, this can be interpreted as its chemical reactivity and interaction with other non-living components. Research on the gas-phase photo-oxidation of 2-Ethoxyethanol has been conducted to understand its atmospheric chemistry, which is crucial for assessing its environmental impact. nih.gov Such studies on this compound would be necessary to understand its potential persistence, degradation, and interaction with other chemicals in the environment.

Functional Solvent Systems and Chemical Process Enhancements

The utility of 2-Ethoxyethanol as a solvent is well-documented, owing to its ability to dissolve a wide range of substances. wikipedia.orgconsolidated-chemical.comchemeurope.com This property is attributed to its molecular structure, which contains both a polar alcohol group and a less polar ether group.

Applications as a Solvent in Specific Chemical Transformations

2-Ethoxyethanol has been shown to be an effective solvent in certain chemical reactions, such as the conversion of benzaldehyde (B42025) to benzyl (B1604629) alcohol and nitrobenzene (B124822) to aniline, demonstrating its superiority over less polar solvents like toluene (B28343) in these specific transformations. taylorandfrancis.com The presence of the carbamate group in this compound would likely alter its solvent properties, potentially making it a more suitable solvent for specific types of reactions where hydrogen bonding and polarity play a critical role.

Table 2: Comparison of Solvent Properties

| Solvent | Key Properties | Potential Applications |

| 2-Ethoxyethanol | Miscible with water and many organic solvents. wikipedia.orgtaylorandfrancis.com | Solvent for resins, lacquers, and in certain chemical syntheses. wikipedia.orgconsolidated-chemical.comtaylorandfrancis.com |

| This compound | Expected to have higher polarity and hydrogen bonding capability than 2-Ethoxyethanol. | Potentially a solvent for polar reactants and in reactions requiring specific solvent-solute interactions. |

The properties and applications of this compound are hypothetical due to a lack of experimental data.

Modulation of Solvent-Solute Interactions for Reaction Optimization

The choice of solvent can significantly influence the rate and outcome of a chemical reaction by modulating the interactions between the solvent and the dissolved reactants (solutes). The structure of this compound, with its additional functional group, would offer different possibilities for solvent-solute interactions compared to 2-Ethoxyethanol. This could be leveraged to optimize reaction conditions, potentially leading to higher yields, improved selectivity, or milder reaction conditions. For instance, the carbamate moiety could engage in specific hydrogen bonding or dipole-dipole interactions with reactants or transition states, thereby stabilizing them and accelerating the reaction.

Future Directions and Emerging Research Avenues for 2 Ethoxyethanol Carbamate Chemistry

Exploration of Green Synthetic Pathways and Sustainable Production Methods

The chemical industry's shift towards sustainability has spurred significant research into green synthetic routes for producing valuable compounds, and carbamates are no exception. Traditional methods for synthesizing carbamates often rely on hazardous reagents like phosgene (B1210022). psu.edu Future research is intensely focused on developing cleaner, safer, and more sustainable alternatives for producing 2-Ethoxyethanol (B86334) carbamate (B1207046).

Future research will likely focus on optimizing these green pathways for the specific synthesis of 2-Ethoxyethanol carbamate. This includes the development of highly efficient and recyclable catalysts, potentially based on solid bases like K₂CO₃/MgO/γ-Al₂O₃, which have demonstrated high activity and stability in related reactions. researchgate.net The use of membrane reactors may also offer enhanced selectivity and yield for this specific carbamate. researchgate.net

Table 1: Comparison of Green Synthesis Strategies for Carbamates

| Synthesis Strategy | Reactants | Key Advantages | Research Focus |

| Direct CO₂ Utilization | Amine, Alcohol, CO₂ | Avoids toxic reagents (phosgene), utilizes a renewable C1 source. psu.edu | Development of efficient and recyclable catalysts, optimization of reaction conditions. rsc.org |

| Quaternary Ammonium (B1175870) Salt Method | Primary Amine, Halogen Compound, Ammonium Carbonate | Allows for recycling of the ammonium salt, improving sustainability. google.com | Broadening the scope of applicable amines and halogen compounds, improving separation techniques. google.com |

| Catalytic Synthesis in Membrane Reactors | Ethylene (B1197577) Oxide, Ethanol (B145695) | High selectivity and continuous production potential. researchgate.net | Optimization of catalyst loading and space time for maximizing yield. researchgate.net |

Advanced Functionalization Strategies for Tailored Material Properties

The inherent chemical structure of this compound, featuring both an ether linkage and a carbamate group, offers numerous possibilities for functionalization. Advanced functionalization strategies aim to modify this structure to create new materials with precisely tailored properties for specific applications.

Future research in this area will likely explore:

Polymerization: The carbamate group can be a precursor for creating polyurethanes. rsc.org By designing specific polymerization reactions involving this compound monomers, it may be possible to synthesize novel polymers with unique thermal, mechanical, and optical properties.

Surface Modification: The molecule could be grafted onto the surfaces of various substrates to alter their properties, such as hydrophilicity, biocompatibility, or adhesion. The ether and carbamate functionalities provide anchor points for such modifications.

Cross-linking: The reactivity of the carbamate group could be exploited to create cross-linked networks in polymer matrices, enhancing their strength, stability, and chemical resistance.

The goal of these strategies is to move beyond the use of this compound as a simple solvent or intermediate and to establish it as a versatile building block for advanced materials.

In-depth Mechanistic Studies of Complex Reaction Networks

A fundamental understanding of the reaction mechanisms governing the formation and degradation of this compound is crucial for optimizing its synthesis and application. Computational chemistry and advanced spectroscopic techniques are powerful tools for elucidating these complex reaction networks.

Studies on similar alkanolamines reacting with CO₂ suggest that carbamate formation can proceed through several competing pathways. researchgate.net The most debated mechanisms include a two-step process involving a zwitterion intermediate and a single-step, third-order reaction. researchgate.net While some models suggest the zwitterion intermediate is unstable or transient, others propose it as a key intermediate. researchgate.net The presence of water or other proton donors can also significantly impact the reaction energetics and pathway. researchgate.net

For this compound, future mechanistic studies will likely focus on:

Computational Modeling: Using Density Functional Theory (DFT) and ab initio calculations to map the potential energy surfaces of its formation and degradation reactions. This can help identify transition states and determine the most favorable reaction pathways. nih.govresearchgate.net

Kinetic Analysis: Employing techniques like stopped-flow spectroscopy and Nuclear Magnetic Resonance (NMR) to measure the rates of reaction under various conditions (pH, temperature, catalyst). nih.gov This data is essential for validating computational models and developing accurate rate laws. researchgate.net

Degradation Pathways: Investigating the thermal and photo-oxidative degradation of this compound. nih.govnih.gov Understanding these processes is critical for assessing its environmental fate and stability in various applications.

Table 2: Investigated Reaction Mechanisms for Carbamate Formation

| Mechanism | Description | Key Findings from Computational Studies |

| Zwitterion Mechanism | A two-step process where CO₂ reacts with the amine to form a zwitterion intermediate, which is then deprotonated. researchgate.net | The energy barrier for proton abstraction is low for an amine-assisted route but higher for a water-assisted route. The lifetime of the zwitterion is debated. researchgate.net |

| Single-Step Mechanism | A concerted, third-order reaction involving the amine, CO₂, and a proton-accepting molecule (another amine or water). researchgate.net | Ab initio calculations suggest this is a likely pathway for ethanolamine (B43304) and diethanolamine, avoiding a stable zwitterion intermediate. researchgate.net |

| Base-Catalyzed Hydration | An alternative pathway for CO₂ capture in aqueous solutions. researchgate.net | Generally considered a parallel reaction to carbamate formation, its importance depends on the specific reaction conditions. nih.gov |